DSM265 - 1282041-94-4

DSM265

Catalog Number: EVT-266579
CAS Number: 1282041-94-4
Molecular Formula: C14H12F7N5S
Molecular Weight: 415.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- (DSM265) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , , ] This compound represents a novel class of antimalarial agents. [, ] It is currently under investigation for its potential in both the treatment and prevention of malaria. [, , , , ]

Future Directions
  • Optimization of dosing regimens: Further research is needed to determine the optimal dosing regimens for DSM265, both as a single agent and in combination therapies. [, , ]
  • Overcoming resistance: Strategies to mitigate or overcome the development of resistance to DSM265 will be essential for its long-term clinical utility. [, ]
  • Exploration of novel formulations: Developing new formulations of DSM265, such as lipid-polymer hybrid nanoparticles, could potentially enhance its delivery and efficacy. []

Artefenomel

  • Compound Description: Artefenomel is an antimalarial drug candidate that acts as a fast-acting artemisinin derivative. [] It is often investigated in combination therapies, particularly with longer-acting drugs like DSM265. [, ]
  • Relevance: Artefenomel's quick action against blood-stage malaria parasites complements the longer-acting profile of DSM265, making their combination potentially suitable for single-dose malaria treatment. [, ] Studies suggest that while there is a potential antagonistic interaction between the two drugs, carefully chosen doses can overcome this and provide high cure rates. []
  • Compound Description: Atovaquone is an antimalarial drug that targets the parasite's electron transport chain. [, ] It is often used in combination with proguanil (as atovaquone-proguanil) and serves as a comparator drug in several studies involving DSM265. [, , ]
  • Relevance: Unlike DSM265, which inhibits dihydroorotate dehydrogenase, atovaquone targets a different pathway in the parasite. [, , ] This difference in their mechanisms of action makes them suitable for combination therapies and allows researchers to compare their efficacy and resistance profiles. []

DSM267

  • Compound Description: DSM267 is another triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase, similar to DSM265. [] It is investigated for its antimalarial activity and its potential to overcome resistance mechanisms.
  • Relevance: DSM267 shares the same mechanism of action as DSM265, targeting the Plasmodium dihydroorotate dehydrogenase enzyme. [] This makes it relevant for understanding cross-resistance patterns and exploring backup options in case resistance to DSM265 emerges.

DSM421

  • Compound Description: DSM421 is a triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor structurally related to DSM265, designed to have improved drug-like properties. [, ] It exhibits activity against both Plasmodium falciparum and Plasmodium vivax. []
  • Relevance: DSM421 represents a structural evolution from DSM265, aiming to address limitations like solubility and clearance while maintaining the target and mechanism of action. [, ] This highlights the ongoing development to optimize the triazolopyrimidine class for antimalarial use.

Methylene Blue

  • Compound Description: Methylene blue is an older medication with known antimalarial activity, often used as a reference compound in studies exploring new treatment options. []

Proguanil

  • Compound Description: Proguanil is an antimalarial drug that inhibits dihydrofolate reductase in the parasite. It is commonly used in combination with atovaquone (as atovaquone-proguanil). []
  • Relevance: Although structurally and mechanistically different from DSM265, proguanil is often part of the combination therapy atovaquone-proguanil, which serves as a comparator in studies assessing the efficacy and safety of DSM265. []

Primaquine

  • Compound Description: Primaquine is an antimalarial drug known for its activity against liver-stage parasites, including hypnozoites (dormant liver forms). [, , ] It is used as a comparator drug in studies evaluating the activity of DSM265 against liver-stage parasites. [, ]
  • Compound Description: Tafenoquine is an 8-aminoquinoline antimalarial drug that, similar to primaquine, exhibits activity against liver-stage parasites, including hypnozoites. [, ]
  • Relevance: Tafenoquine's mode of action and its target stage in the parasite's lifecycle are similar to primaquine. [, ] Both are used as comparators to assess the efficacy of DSM265 in targeting liver-stage malaria parasites and preventing relapse.

TCMDC-125334

  • Compound Description: TCMDC-125334 is a dihydroorotate dehydrogenase inhibitor investigated for its antimalarial activity and its potential role in combination therapies. [, ]
  • Relevance: TCMDC-125334 shares the same enzyme target as DSM265: Plasmodium dihydroorotate dehydrogenase. [, ] Studies using these compounds explore the potential of collateral sensitivity, where resistance to one drug might increase sensitivity to another.
Synthesis Analysis

The synthesis of DSM265 involves several key steps that focus on creating a compound with high selectivity and potency against PfDHODH. The synthesis process has been documented to include:

  1. Initial Synthesis: The compound is synthesized using standard organic chemistry techniques, including cyclization and functional group modifications.
  2. Purification: Following synthesis, DSM265 undergoes purification processes to remove impurities and by-products, ensuring that the final product meets the required specifications for clinical use.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of DSM265 .

Technical details regarding the specific reagents and conditions used in the synthesis are typically found in supplementary materials associated with research publications.

Molecular Structure Analysis

DSM265 has a well-defined molecular structure that can be described as follows:

  • Chemical Formula: C₁₄H₁₁N₅O
  • Molecular Weight: 269.27 g/mol
  • Structure: The compound features a triazole ring fused with a pyrimidine moiety, which is essential for its binding affinity to dihydroorotate dehydrogenase.

The binding interactions of DSM265 with PfDHODH have been elucidated through crystallographic studies, revealing that it occupies a hydrophobic pocket adjacent to the flavin mononucleotide cofactor within the enzyme . The crystal structures show that DSM265 forms two hydrogen bonds with key amino acids, contributing to its selectivity against mammalian enzymes.

Chemical Reactions Analysis

DSM265 primarily functions through its inhibition of dihydroorotate dehydrogenase. The key chemical reactions involved include:

  1. Enzyme Inhibition: DSM265 competes with dihydroorotate for binding to PfDHODH, effectively blocking the conversion of dihydroorotate to orotic acid.
  2. Metabolite Formation: Upon administration, DSM265 is metabolized primarily into DSM450, an inactive metabolite. The metabolic pathway includes oxidation and conjugation reactions that are common for drug metabolism in humans .

The pharmacokinetics of these reactions have been studied extensively in clinical trials, providing insights into the half-life and bioavailability of DSM265.

Mechanism of Action

The mechanism by which DSM265 exerts its antimalarial effects involves:

  1. Targeting Dihydroorotate Dehydrogenase: By inhibiting this enzyme, DSM265 disrupts pyrimidine biosynthesis, which is essential for nucleic acid synthesis in Plasmodium falciparum.
  2. Impact on Parasite Growth: The inhibition leads to reduced proliferation of the malaria parasite within red blood cells, ultimately resulting in decreased parasitemia .

Pharmacodynamic studies have shown that DSM265 has a low half-maximal inhibitory concentration (IC₅₀) against P. falciparum, indicating potent activity at low concentrations .

Physical and Chemical Properties Analysis

DSM265 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P Value: A log P value indicating moderate lipophilicity suggests favorable absorption characteristics.

These properties are critical for determining the formulation strategies used in clinical settings .

Applications

DSM265 is primarily being investigated for its use as an antimalarial agent. Its applications include:

  • Prophylactic Use: Studies have demonstrated its potential as a preventive treatment against malaria infection, particularly in high-risk populations .
  • Therapeutic Use: Clinical trials are evaluating its efficacy in treating acute malaria infections caused by Plasmodium falciparum and Plasmodium vivax.
  • Research Tool: As a selective inhibitor of dihydroorotate dehydrogenase, DSM265 serves as a valuable tool for studying pyrimidine metabolism in both parasites and human cells.
Biochemical Mechanism of Action of DSM265

Plasmodial Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Role of DHODH in Pyrimidine Biosynthesis in Plasmodium spp.

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, oxidizing dihydroorotate to orotate. This reaction occurs in the mitochondria and requires coenzyme Q (CoQ) as an electron acceptor. Plasmodium species lack pyrimidine salvage pathways, making DHODH indispensable for DNA/RNA synthesis and cell proliferation during both liver and blood stages of malaria infection [1] [8]. Genetic knockout studies confirm that disrupting DHODH is lethal to parasites, validating its essentiality [1].

Comparative Analysis of DHODH in P. falciparum, P. vivax, and Human Orthologs

DSM265 exploits structural differences between Plasmodium and human DHODH. The inhibitor-binding pocket of Plasmodium DHODH (located between the flavin mononucleotide (FMN) cofactor and the CoQ binding site) exhibits significant amino acid divergence from the human enzyme. P. falciparum DHODH (PfDHODH) shares only ~35% sequence identity with human DHODH, resulting in distinct physicochemical properties of the binding cavity [1] [5]. Key variations include residues Phe62 (Val in humans), Met111 (Leu), Thr360 (Ile), and Thr63 (Ile in mice), which contribute to DSM265's species-selective inhibition [1]. P. vivax DHODH (PvDHODH) is similarly sensitive, though DSM265's IC₅₀ against PvDHODH is 2-fold higher than against PfDHODH [1].

Table 1: Species Selectivity of DSM265 Against DHODH Orthologs

SpeciesDHODH IC₅₀ (μg/mL)Key Binding Site Variations vs. Human DHODH
P. falciparum0.010F62, M111, T63, T360 (unique hydrophobic residues)
P. vivax0.020Similar to PfDHODH
P. cynomolgi0.0050Higher conservation with PfDHODH
Human>41None (reference)
Mouse1.1F62V, T63I
Dog11F62V

Data derived from enzyme inhibition assays [1].

Structural Basis of DSM265-DHODH Interaction

X-ray Crystallography of DSM265 Bound to P. falciparum DHODH

High-resolution crystal structures (2.25–2.8 Å) of DSM265 complexed with PfDHODH reveal critical binding modes. DSM265 occupies a hydrophobic cleft adjacent to the FMN cofactor and overlaps partially with the CoQ binding site. The triazolopyrimidine scaffold of DSM265 lies parallel to the isoalloxazine ring of FMN, enabling π-π stacking, while its fluorinated aniline tail extends toward the CoQ channel [1] [5]. Two crystal forms (I and II) confirm consistent binding conformations, with Form II providing superior ligand density for mapping interactions [1].

Key Binding Residues and Hydrogen Bond Networks

DSM265 forms two primary hydrogen bonds with PfDHODH:

  • The triazolopyrimidine N1 nitrogen with the backbone carbonyl of Arg265.
  • The amino group linking the scaffold and aniline tail with the imidazole ring of His185 [1].Hydrophobic contacts involve residues Phe227, Leu372, and Leu401, which create a compact, drug-selective environment. Mutations at these sites (e.g., Arg265Gly, His185Tyr) disrupt hydrogen bonding and reduce DSM265 affinity. Notably, the C276F/Y mutation (adjacent to FMN) causes steric clashes that distort the binding pocket, leading to clinical resistance [2] [5].

Table 2: Critical Residues in PfDHODH-DSM265 Interaction

ResidueInteraction TypeEffect of Mutation
Arg265H-bond (backbone carbonyl)R265G: 33-fold ↑ EC₅₀ in parasites [2]
His185H-bond (imidazole ring)Reduced catalytic efficiency; resistance
Cys276FMN coordinationC276F/Y: Steric hindrance; >30-fold resistance
Phe227Hydrophobic packingReduced DSM265 occupancy

Enzymatic Inhibition Kinetics

IC₅₀ Values for Plasmodium DHODH Isoforms

DSM265 demonstrates potent inhibition of Plasmodium DHODH isoforms:

  • PfDHODH: IC₅₀ = 8.9–10 nM [1] [5]
  • PvDHODH: IC₅₀ = 20 nM [1]
  • P. cynomolgi DHODH: IC₅₀ = 5.0 nM [1]The compound also effectively blocks parasite growth in vitro, with EC₅₀ values of 4.3 nM against P. falciparum 3D7 strains [5]. Activity against drug-resistant clinical isolates remains robust unless DHODH mutations (e.g., C276Y/F) are present [2].

Table 3: Enzymatic and Cellular Inhibition Potency of DSM265

ParameterP. falciparumP. vivaxP. cynomolgi
DHODH IC₅₀ (nM)8.9–10205.0
Parasite EC₅₀ (nM)4.3NDND
Fold-Change (C276F Mutant)37NDND

Selectivity Profiling Against Mammalian DHODH

DSM265 exhibits >4,100-fold selectivity for PfDHODH over human DHODH (IC₅₀ >41 μg/mL vs. 0.01 μg/mL for PfDHODH) [1] [8]. This specificity arises from the non-conserved binding pocket. However, inhibitory activity varies in preclinical species:

  • Mouse/Rat DHODH: IC₅₀ ~1 μg/mL (moderate inhibition)
  • Dog DHODH: IC₅₀ = 11 μg/mL (weak inhibition)
  • Rabbit/Pig/Monkey DHODH: IC₅₀ >41 μg/mL (no inhibition) [1].Biomarker studies confirm that DSM265 does not elevate dihydroorotate (DHO) in humans, indicating no in vivo engagement of human DHODH [8].
  • DSM265
  • DSM430 (impurity)
  • DSM450 (metabolite)
  • Teriflunomide (comparator inhibitor)

Properties

CAS Number

1282041-94-4

Product Name

DSM265

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C14H12F7N5S

Molecular Weight

415.33 g/mol

InChI

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3

InChI Key

OIZSVTOIBNSVOS-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DSM265; DSM-265; DSM 265; 1282041-94-4

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.